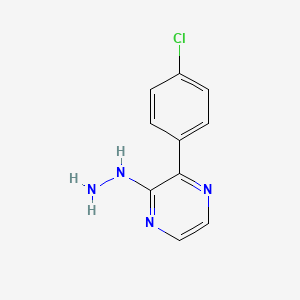![molecular formula C9H20Cl3GeNO B14377139 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine CAS No. 89927-36-6](/img/structure/B14377139.png)
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichloromethyl group, a diethylamino group, and a trimethylgermyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine typically involves the reaction of 2,2,2-trichloroethanamine with trimethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
2,2,2-Trichloroethanamine+Trimethylgermanium chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or dealkylated products.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of germanium oxides and chlorinated ethanamine derivatives.
Reduction: Production of partially or fully dechlorinated ethanamine derivatives.
Substitution: Generation of substituted ethanamine compounds with various functional groups.
Scientific Research Applications
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trimethylgermyl group may enhance the compound’s stability and facilitate its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine: Similar structure but contains a lead atom instead of germanium.
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylstannyl)oxy]ethan-1-amine: Contains a tin atom instead of germanium.
Uniqueness
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. The germanium atom can enhance the compound’s reactivity and stability compared to its lead and tin analogs.
Properties
CAS No. |
89927-36-6 |
|---|---|
Molecular Formula |
C9H20Cl3GeNO |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,2,2-trichloro-N,N-diethyl-1-trimethylgermyloxyethanamine |
InChI |
InChI=1S/C9H20Cl3GeNO/c1-6-14(7-2)8(9(10,11)12)15-13(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
AVIOZBZDXNDBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


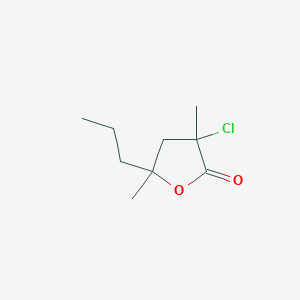
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
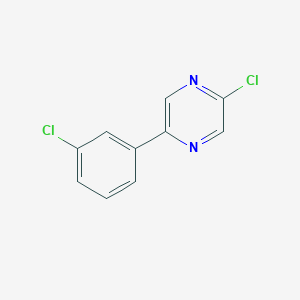
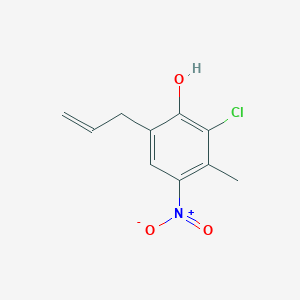
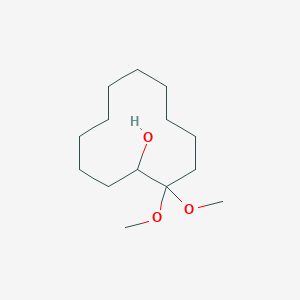
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
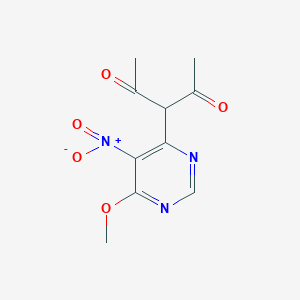
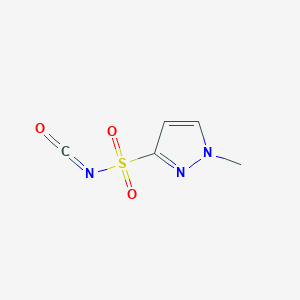
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
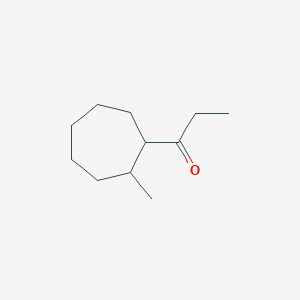
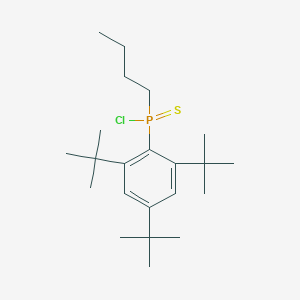
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
